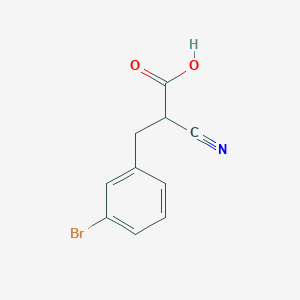

(3-Bromobenzyl)-cyanoacetic acid

Description

Contextualization within the Landscape of Brominated Organic Compounds

Brominated organic compounds, or bromo-organics, are a cornerstone of modern organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in the formation of organometallic reagents, such as Grignard reagents. Furthermore, the bromo group is instrumental in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

These compounds are not just synthetic intermediates; they are integral components in a wide array of applications, including pharmaceuticals, agrochemicals, flame retardants, and dyes. acs.org The process of introducing a bromine atom, known as bromination, is one of the most critical transformations in organic chemistry. acs.orgnih.gov While molecular bromine is a traditional reagent for this purpose, its hazardous nature has spurred the development of safer, solid bromine carriers. nih.govsci-hub.se The versatility of bromo-organics allows for numerous chemical transformations such as oxidation, cyclization, and rearrangement reactions, highlighting their importance as foundational materials in synthetic chemistry. acs.orgsci-hub.se

Significance of Cyanoacetic Acid Derivatives as Versatile Building Blocks in Organic Synthesis

Cyanoacetic acid and its derivatives are highly valued as versatile building blocks in organic synthesis due to the presence of two distinct functional groups: a nitrile and a carboxylic acid. wikipedia.org The methylene (B1212753) group adjacent to both the cyano and carboxyl groups is particularly acidic, making it an active methylene compound that readily participates in a variety of carbon-carbon bond-forming reactions.

One of the most prominent applications is the Knoevenagel condensation, where cyanoacetic acid reacts with aldehydes and ketones to form polyfunctionalized olefins. scielo.brresearchgate.net These products serve as intermediates for more complex molecular architectures. researchgate.net Cyanoacetic acid derivatives are also precursors in the synthesis of a wide range of commercially and biologically important compounds. They are used to produce synthetic caffeine, the cough suppressant dextromethorphan, and other drugs like amiloride and sulfadimethoxine. wikipedia.org Furthermore, they are employed in the manufacturing of dyes, agricultural chemicals, and cyanoacrylates, the primary components of superglues. wikipedia.orglookchem.com The versatility of these derivatives makes them indispensable tools for synthetic chemists aiming to construct complex and functionally diverse molecules. nih.govscielo.br

Overview of Research Trajectories and Identified Knowledge Gaps for (3-Bromobenzyl)-cyanoacetic acid

While the parent structures—brominated aromatics and cyanoacetic acid—are extensively studied, this compound itself is a more specialized reagent. Its chemical properties are documented, identifying it as a distinct chemical entity.

| Property | Value |

| CAS Number | 948015-61-0 |

| Molecular Weight | 254.08 g/mol |

| Purity | ≥ 97.0% |

| InChI Key | VIIKMPDZOKMEJL-UHFFFAOYNA-N |

| Data sourced from CymitQuimica cymitquimica.com |

Current research trajectories for similar molecules often focus on their use as building blocks in medicinal chemistry, where the bromo-benzyl group can be modified via cross-coupling reactions and the cyanoacetic acid moiety can undergo various condensations or transformations.

However, a significant knowledge gap exists in the scientific literature regarding the specific applications and reaction kinetics of this compound. There is a notable lack of published studies detailing its use in the synthesis of novel compounds or materials. Research is needed to explore its potential in multicomponent reactions, its utility in creating libraries of compounds for drug discovery, and its performance as a precursor for specialized polymers or functional materials. Elucidating its unique reactivity profile compared to other substituted benzyl-cyanoacetic acids would provide valuable insights for synthetic chemists and could unlock new applications for this strategic molecule.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-2-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIKMPDZOKMEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Potential of 3 Bromobenzyl Cyanoacetic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group in (3-Bromobenzyl)-cyanoacetic acid is a primary site for a variety of chemical transformations, most notably esterification and amidation reactions. These reactions allow for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Esterification Reactions and Ester Derivatives

Esterification is a fundamental reaction in organic synthesis, and the carboxylic acid moiety of this compound readily undergoes this transformation. libretexts.org One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. thermofisher.com This equilibrium-driven process can be pushed towards the product side by using an excess of the alcohol. thermofisher.com

Another effective method for esterification involves the use of N-bromosuccinimide (NBS) as a catalyst under mild conditions. nih.gov This approach has been shown to be successful for a variety of carboxylic acids, including those with complex structural backbones. nih.gov

The resulting ester derivatives of this compound are valuable intermediates themselves, with applications in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The specific properties and applications of the ester depend on the nature of the alcohol used in the esterification reaction.

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Methyl (3-bromobenzyl)-cyanoacetate |

| This compound | Ethanol | NBS | Ethyl (3-bromobenzyl)-cyanoacetate |

| This compound | Isopentyl alcohol | H₂SO₄ | Isopentyl (3-bromobenzyl)-cyanoacetate |

Amidation Reactions and Corresponding Amides

The carboxylic acid group can also be converted into an amide through reaction with an amine. Amide bond formation is a crucial reaction in the synthesis of peptides, proteins, and various pharmaceuticals. While direct reaction of a carboxylic acid and an amine can be challenging, the use of coupling reagents facilitates this transformation under mild conditions. researchgate.net

Alternatively, amidation can be achieved without the use of coupling reagents by performing the reaction under specific conditions, such as in a toluene/methanol mixture with molecular sieves. researchgate.net The resulting amides of this compound are stable compounds with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Amidation Reactions

| Reactant 1 | Reactant 2 (Amine) | Coupling Reagent/Conditions | Product |

| This compound | Aniline | DCC/HOSu | N-phenyl-2-cyano-3-(3-bromophenyl)propanamide |

| This compound | (3-Aminopropyl)triethoxysilane | Toluene/Methanol, 60°C | N-(3-(triethoxysilyl)propyl)-2-cyano-3-(3-bromophenyl)propanamide |

Transformations and Functionalizations of the Nitrile Group

The nitrile group (C≡N) is another key functional group in this compound, offering a distinct set of reactive pathways. Its transformations typically involve nucleophilic additions to the electrophilic carbon atom. lumenlearning.com

Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxamide or a carboxylic acid. lumenlearning.comchemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water. youtube.com The initial product is an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under more vigorous conditions yields the corresponding carboxylic acid. youtube.com

Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Under mild conditions, this typically leads to the formation of an amide. youtube.com However, with more forceful conditions, such as higher temperatures, the reaction can proceed to the carboxylate salt, which upon acidification, gives the carboxylic acid. youtube.comlibretexts.org

Table 3: Hydrolysis Products of the Nitrile Group

| Starting Material | Conditions | Intermediate Product | Final Product (after workup) |

| This compound | Mild Acid (e.g., dilute HCl, heat) | 2-(3-bromobenzyl)malonamic acid | 2-(3-bromobenzyl)malonic acid |

| This compound | Strong Acid (e.g., conc. H₂SO₄, heat) | - | 2-(3-bromobenzyl)malonic acid |

| This compound | Mild Base (e.g., NaOH(aq), warm) | 2-(3-bromobenzyl)malonamic acid | 2-(3-bromobenzyl)malonamic acid |

| This compound | Strong Base (e.g., NaOH(aq), reflux) | 2-(3-bromobenzyl)malonamate | 2-(3-bromobenzyl)malonic acid |

Reductive Pathways to Amines

The nitrile group can be reduced to a primary amine through various reductive methods. A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction typically occurs in an ether solvent, followed by an aqueous workup to yield the primary amine. libretexts.org

Catalytic hydrogenation is another effective method for nitrile reduction. libretexts.org This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction conditions, including temperature and pressure, can be adjusted depending on the specific catalyst used. To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) can also be employed for this reduction. commonorganicchemistry.com

Table 4: Reduction of the Nitrile Group to an Amine

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄, Ether; 2. H₃O⁺ | 3-amino-2-(3-bromobenzyl)propanoic acid |

| This compound | H₂, Pd/C, NH₃ | 3-amino-2-(3-bromobenzyl)propanoic acid |

| This compound | BH₃-THF | 3-amino-2-(3-bromobenzyl)propanoic acid |

Cycloaddition Reactions Leading to Nitrogen-Containing Heterocycles

Chemical Behavior of the Active Methylene (B1212753) Center

The methylene group (—CH₂—) positioned between the cyano (—CN) and the carboxylic acid (—COOH) groups is known as an active methylene center. The electron-withdrawing nature of the adjacent cyano and carboxyl groups significantly increases the acidity of the methylene protons, making them susceptible to removal by a base. This deprotonation generates a stabilized carbanion, which is a potent nucleophile, enabling a variety of subsequent reactions. shivajicollege.ac.insci-hub.se

The nucleophilic carbanion generated from this compound can readily participate in alkylation and acylation reactions.

Alkylation: In the presence of a suitable base, such as sodium ethoxide or cesium carbonate, the active methylene group can be alkylated by reacting with alkyl halides. researchgate.netyoutube.comgoogle.com This reaction introduces a new alkyl group onto the carbon atom of the methylene center, forming a more complex carbon skeleton. The choice of base and reaction conditions can influence the extent of alkylation, potentially leading to mono- or di-alkylated products. researchgate.net The products of such alkylation reactions are valuable intermediates in the synthesis of various compounds, including pharmaceuticals. google.com

Acylation: Similarly, the carbanion can react with acylating agents like acid chlorides or anhydrides. This results in the introduction of an acyl group at the active methylene position, leading to the formation of β-keto esters or related structures. These acylated derivatives are versatile intermediates for the synthesis of more complex molecules.

A variety of active methylene compounds can undergo alkylation with different alkyl halides, often yielding dialkylated products. researchgate.net The reactivity of these compounds generally follows the trend of β-diketone > ethyl acetoacetate (B1235776) = malononitrile (B47326) = ethyl cyanoacetate (B8463686) > methyl acetoacetate > diethyl malonate > phenyl acetonitrile. researchgate.net

Table 1: Examples of Alkylation of Active Methylene Compounds

| Active Methylene Compound | Alkylating Agent | Base | Product Type |

|---|---|---|---|

| This compound | Methyl Iodide | Sodium Ethoxide | Mono- or Di-methylated derivative |

| Diethyl malonate | Benzyl (B1604629) Bromide | Cesium Carbonate | Dibenzylated malonate |

| Ethyl acetoacetate | Ethyl Iodide | Sodium Hydride | Ethyl-substituted acetoacetate |

The active methylene group of this compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. sci-hub.seorganic-chemistry.org This reaction is typically catalyzed by a weak base, such as an amine or ammonia. organic-chemistry.org

In a Knoevenagel condensation, the carbanion derived from the active methylene compound attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate then undergoes dehydration to yield a new carbon-carbon double bond. organic-chemistry.org When reacting with this compound, this leads to the formation of α,β-unsaturated cyanoacrylic acid derivatives. These products are highly functionalized and can serve as precursors for the synthesis of various heterocyclic compounds and other complex organic molecules. sci-hub.seias.ac.in For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, yielding (E)-olefins in high yields. organic-chemistry.org

Cross-Coupling and Aromatic Substitution Reactions of the Bromobenzyl Group

The bromine atom attached to the benzene (B151609) ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromo-substituent on the aromatic ring makes this compound an excellent substrate for these transformations. researchgate.netscielo.br These reactions generally involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgscribd.comwikipedia.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govtcichemicals.com This method is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and high functional group tolerance. nih.govtcichemicals.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, usually an amine. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org It is a highly efficient method for the synthesis of arylalkynes. youtube.comlibretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.comthieme-connect.de This reaction is a powerful tool for the formation of substituted alkenes. wikipedia.orgmdpi.com

Stille Reaction: In the Stille reaction, the aryl bromide is coupled with an organotin compound (organostannane) catalyzed by palladium. scribd.comwikipedia.orgorganic-chemistry.orgcore.ac.uk This reaction is known for its versatility, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Biaryl compound |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Heck | Alkene | Pd catalyst, base | Substituted alkene |

| Stille | Organotin compound | Pd catalyst | Biaryl or vinylarene |

While aryl halides are generally unreactive towards nucleophilic substitution, reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.commasterorganicchemistry.comlibretexts.orglibretexts.org In the case of this compound, the cyano and carboxylic acid groups on the side chain have a modest electron-withdrawing effect on the ring. For a nucleophilic aromatic substitution (SNAr) to occur efficiently, stronger activation, typically by nitro groups positioned ortho or para to the leaving group, is usually required. libretexts.orglibretexts.org

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the bromide ion restores the aromaticity and yields the substituted product. While challenging, under forcing conditions or with very strong nucleophiles, the bromine atom on this compound could potentially be displaced by nucleophiles such as alkoxides, amides, or thiolates.

Studies on Rearrangement Reactions and Their Products

The structure of this compound does not inherently predispose it to common intramolecular rearrangement reactions under typical conditions. Rearrangement reactions often involve the migration of a group from one atom to another within the same molecule, frequently proceeding through carbocationic or carbanionic intermediates. masterorganicchemistry.commsu.edulibretexts.org

However, the products derived from the various reactions of this compound could potentially undergo subsequent rearrangements. For example, certain products from acylation or condensation reactions might be susceptible to rearrangements like the Favorskii rearrangement if they contain an α-haloketone moiety. msu.edu Similarly, products from cross-coupling reactions could be designed to undergo specific, synthetically useful rearrangements. For instance, the Curtius rearrangement can be used to convert acyl azides, which can be prepared from carboxylic acids, into isocyanates and subsequently amines. masterorganicchemistry.com The benzilic acid rearrangement converts 1,2-diketones into α-hydroxy carboxylic acids upon treatment with a strong base. libretexts.org

At present, specific studies focusing on rearrangement reactions directly involving this compound as the starting material are not prominently reported in the literature. The primary focus of research on this compound appears to be its utility as a building block through the reactions of its active methylene center and its brominated aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecular Architectures

The chemical reactivity of (3-Bromobenzyl)-cyanoacetic acid, particularly its active methylene (B1212753) group, makes it an ideal starting material for synthesizing a variety of complex molecules. The electron-withdrawing nature of the adjacent cyano and carboxyl groups enhances the acidity of the methylene protons, facilitating deprotonation and subsequent reactions.

Synthesis of Diverse Heterocyclic Systems

The compound serves as a key precursor in the synthesis of a multitude of heterocyclic rings, which form the core of many pharmaceuticals, agrochemicals, and functional materials. Its ability to react with various electrophiles and undergo cyclization reactions is fundamental to its utility.

Pyridines and Pyrimidines : Derivatives of cyanoacetic acid are well-established reagents in the synthesis of substituted pyridines and pyrimidines. For instance, 3-cyanopyridine (B1664610) derivatives can be synthesized from precursors like cyanoacid hydrazones. nih.gov The active methylene group in this compound can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to form highly functionalized pyridine (B92270) rings. nih.gov Similarly, it can react with amidines or urea (B33335) derivatives to construct the pyrimidine (B1678525) core. nih.gov A notable example involves the synthesis of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines, where a bromophenylacetonitrile, a close relative of the target compound, is used to build a complex fused pyrimidine system. researchgate.net

Pyrroles and Furans : The synthesis of highly substituted pyrroles and furans can be achieved using this compound. The Knorr pyrrole (B145914) synthesis and related methods often involve the condensation of α-amino ketones with active methylene compounds. wikipedia.org this compound can be transformed into such precursors. ontosight.aigoogle.comresearchgate.net For furan (B31954) synthesis, a significant example is the preparation of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one lactones, which are structurally analogous to compounds derivable from this compound. mdpi.com These reactions typically proceed via condensation followed by an intramolecular cyclization. Metal-free catalytic methods have also been developed for the synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds, highlighting the versatility of the nitrile functionality.

Thiazoles : Thiazole (B1198619) rings, important in medicinal chemistry, can be synthesized using this compound. The Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with thioamides. ontosight.ai The carboxylic acid and active methylene groups of this compound can be readily converted into the necessary functionalities to participate in such cyclizations. For example, it can be used to generate key intermediates for reactions with thiosemicarbazide (B42300) to form substituted thiazoles.

| Heterocycle | General Synthetic Approach Utilizing Cyanoacetic Acid Moiety | Representative Reactions |

| Pyridines | Condensation with 1,3-dicarbonyls or β-unsaturated ketones followed by cyclization. | Hantzsch Pyridine Synthesis variants, reaction with enaminones. nih.govnih.gov |

| Pyrimidines | Reaction with amidines, urea, or thiourea (B124793) derivatives. | Biginelli-type reactions, condensation with guanidine (B92328). nih.govresearchgate.net |

| Pyrroles | Condensation with α-amino ketones or conversion to a glycine (B1666218) equivalent for Paal-Knorr type synthesis. | Knorr Pyrrole Synthesis, Hantzsch Pyrrole Synthesis. wikipedia.orggoogle.comresearchgate.net |

| Furans | Condensation with α-haloketones (Feist-Benary synthesis) or conversion to a β-keto ester followed by cyclization. | Synthesis of furan-2-ones from bromobenzyl precursors. mdpi.com |

| Thiazoles | Conversion to an α-halocarbonyl or thioamide derivative for Hantzsch thiazole synthesis. | Cyclocondensation with thiourea or thioamides. |

Precursor for Polycyclic and Fused Ring Systems

The utility of this compound extends to the assembly of more complex polycyclic and fused heterocyclic scaffolds. These structures are of great interest due to their diverse biological activities.

Polyhydroquinolines : The synthesis of polyhydroquinolines can be achieved through multicomponent reactions that often employ active methylene compounds like this compound. These reactions, such as the Hantzsch-type synthesis, involve the condensation of an aldehyde, a β-dicarbonyl compound (or a cyanoacetic acid derivative), and an enamine or ammonia (B1221849) source, leading to the formation of the dihydropyridine (B1217469) ring, which is the core of the quinoline (B57606) system.

Pyrido[2,3-d]pyrimidines : This important class of fused heterocycles, known for its potential as anticancer agents and kinase inhibitors, can be synthesized using pyrimidine precursors derived from cyanoacetic acid derivatives. The general strategy involves constructing a functionalized pyrimidine ring first, which is then elaborated and fused with a pyridine ring. The cyano and carboxyl groups of the starting material facilitate the introduction of the necessary handles for the subsequent annulation reaction.

Other Fused Systems : The versatility of this building block is further demonstrated in the synthesis of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. researchgate.net In these syntheses, the cyanoacetic acid derivative is used to construct a primary heterocyclic ring (like thiophene (B33073) or furan), which is then cyclized with a reagent like guanidine to form the final fused pyrimidine system. researchgate.net

Integration into Multi-Component Reaction (MCR) Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern green and efficient chemistry. Cyanoacetic acid and its derivatives are star players in the world of MCRs.

This compound is an ideal candidate for MCRs due to its multiple reactive sites. It can act as the active methylene component in various named MCRs. A pertinent example is a multicomponent reaction involving a bromobenzaldehyde, cyanoacetic acid, and thiophenol to produce highly substituted pyridines. Such reactions benefit from high atom economy and operational simplicity. The presence of the cyano, carboxyl, and active methylene functionalities allows for the one-pot synthesis of complex heterocyclic structures like dihydropyrimidinones (via the Biginelli reaction) and various substituted thiophenes (via the Gewald reaction).

Contribution to the Development of Functional Materials

Beyond its role in constructing complex organic molecules, this compound is a valuable precursor for creating functional materials with specific physical and chemical properties.

Role in Photoactive Compound Design

The structural motifs accessible from this compound are relevant to the design of photoactive materials. A notable example is the synthesis of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-ones, which were designed as potential inhibitors of photosynthetic electron transport. mdpi.com Their biological activity is directly linked to their interaction with light-driven processes in chloroplasts. mdpi.com Furthermore, synthetic methods using blue light to catalyze the cyclization of related phenoxyacetic acids to form benzofuran (B130515) structures highlight the photochemical relevance of these systems. The bromobenzyl moiety itself can influence the photophysical properties of a molecule, and the extended conjugation possible in the derived heterocyclic systems is a key feature for photoactivity.

Applications in Polymer Chemistry

While direct polymerization of this compound is not common, it serves as an excellent precursor for the synthesis of specialized monomers. The primary route involves the Knoevenagel condensation of its corresponding ester (e.g., ethyl (3-bromobenzyl)-cyanoacetate) with formaldehyde. google.com This reaction produces a (3-bromobenzyl)-cyanoacrylate monomer.

These monomers are highly reactive and can undergo radical polymerization. mdpi.comgoogle.com The resulting poly(cyanoacrylate)s possess a backbone with regularly spaced functional groups. The bromobenzyl group offers several advantages:

It can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

The presence of bromine can enhance properties like flame retardancy and increase the refractive index of the polymer, which is desirable for optical applications.

Copolymerization of these specialized monomers with common vinyl monomers like styrene (B11656) allows for the fine-tuning of the resulting polymer's thermal and mechanical properties.

The Role of this compound in Chiral Synthesis Remains a Niche Area of Exploration

While the principles of chiral synthesis and diastereoselective transformations are cornerstones of modern organic chemistry, the specific utility of this compound in these sophisticated applications appears to be a largely uncharted area of research. A thorough review of available scientific literature and research findings does not reveal dedicated studies or established protocols that specifically employ this compound for the synthesis of chiral molecules or in diastereoselective reactions.

The core structure of this compound, featuring a reactive methylene group flanked by a nitrile and a carboxylic acid, alongside a bromobenzyl moiety, theoretically presents opportunities for various synthetic manipulations. The acidic protons of the methylene group are amenable to deprotonation, creating a nucleophilic center that could potentially engage in a variety of bond-forming reactions. The carboxylic acid and nitrile functionalities offer further sites for chemical modification, and the bromo-benzyl group can participate in cross-coupling reactions or be a precursor for other functional groups.

In the broader context of asymmetric synthesis, compounds with similar structural motifs, such as cyanoacetate (B8463686) esters, are known to participate in a range of enantioselective transformations. These include Michael additions to α,β-unsaturated compounds and alkylations, often facilitated by chiral catalysts to induce stereoselectivity. These catalysts, which can be metal-based or purely organic, create a chiral environment around the reactants, influencing the spatial orientation of the transition state and favoring the formation of one enantiomer or diastereomer over the other.

This lack of specific research focus suggests that while the foundational principles of chiral synthesis are well-established, their application to every potential building block, including this compound, is not exhaustive. The scientific community's exploration of chemical space is vast, but specific research trends and the pursuit of novel molecular targets often dictate which starting materials and reagents are extensively studied. It is plausible that other commercially available or more readily synthesized precursors have been prioritized for the development of new chiral methodologies.

Therefore, while one can speculate on the potential of this compound as a substrate in chiral synthesis based on the known reactivity of related compounds, there is currently no concrete body of research to substantiate its utility in diastereoselective transformations or other areas of advanced asymmetric synthesis. The exploration of its capabilities in this specialized field remains an open avenue for future research endeavors.

Mechanistic Insights and Advanced Spectroscopic and Theoretical Characterization

Mechanistic Elucidation of Synthetic Pathways and Transformations

(3-Bromobenzyl)-cyanoacetic acid, with the chemical formula C₁₀H₈BrNO₂, is typically synthesized through the reaction of 3-bromobenzyl bromide with an alkali metal salt of cyanoacetic acid. This reaction proceeds via a nucleophilic substitution mechanism. The cyanide and carboxylate groups of the cyanoacetate (B8463686) anion act as nucleophiles, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide, leading to the displacement of the bromide ion and the formation of the C-C bond. The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the transition state.

Transformations of this compound often involve reactions of its functional groups: the carboxylic acid, the nitrile, and the aromatic ring. The carboxylic acid group can undergo esterification or amidation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom on the benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of a wide range of substituents. These transformations significantly expand the synthetic utility of this compound, making it a versatile intermediate in the synthesis of more complex molecules.

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools to understand the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. scispace.comaappsbulletin.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G*, can be used to optimize the geometry of this compound and calculate its electronic properties. sioc-journal.cn These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT can be used to model the reactivity of the molecule by calculating various descriptors. For instance, the distribution of electron density and electrostatic potential can identify the most reactive sites for electrophilic and nucleophilic attacks. The energies of the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in predicting the molecule's reactivity in chemical reactions. sioc-journal.cn

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO and LUMO of reacting species. nih.govwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, FMO analysis can predict its behavior in various reactions. The spatial distribution of the HOMO and LUMO can indicate the specific atoms or regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding within a molecule, translating the complex molecular wave function into the familiar language of Lewis structures, including bonds, lone pairs, and delocalized interactions. uni-muenchen.dewikipedia.orgwisc.edu NBO analysis for this compound can elucidate the nature of its chemical bonds, including their hybridization, polarization, and delocalization.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons of the 3-bromobenzyl group will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The benzylic protons (CH₂) will give a signal that is coupled to the adjacent methine proton (CH), and the methine proton will, in turn, be coupled to the benzylic protons. The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 170-180 ppm). The carbon of the cyano group will resonate in the range of 115-125 ppm. chemicalbook.comwisc.edu The aromatic carbons will show distinct signals in the region of 120-140 ppm, with the carbon attached to the bromine atom being influenced by the halogen's electronic effects. chemicalbook.com The benzylic and methine carbons will appear in the upfield region of the spectrum.

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C NMR signals.

Table of Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| Carbonyl (COOH) | 170 - 180 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125 - 135 |

| Cyano (CN) | 115 - 125 |

| Benzylic (CH₂) | 35 - 45 |

| Methine (CH) | 40 - 50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the carboxylic acid group (-COOH), the cyano group (-C≡N), and the substituted benzene ring.

The carboxylic acid group gives rise to two particularly prominent absorption bands. A very broad band, typically appearing in the region of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding between the acid molecules. docbrown.info The second key feature of the carboxylic acid is the strong, sharp absorption band due to the C=O (carbonyl) stretching vibration, which is expected to be observed around 1700-1725 cm⁻¹. docbrown.info

The cyano (-C≡N) group's stretching vibration typically appears as a medium-intensity, sharp band in the 2220-2260 cm⁻¹ region. nist.gov This peak is often well-defined and serves as a clear indicator of the nitrile function within the molecule.

The presence of the 3-bromobenzyl group introduces several other characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C stretching vibrations within the benzene ring usually produce several peaks of variable intensity in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to be found in the lower wavenumber region of the spectrum, typically between 500 and 600 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Cyano Group | C≡N Stretch | 2220-2260 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |

| Alkyl Group | C-H Stretch | 2850-2960 | Medium |

| Bromoalkane | C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₀H₈BrNO₂, giving it a molecular weight of approximately 254.08 g/mol . clearsynth.com Due to the presence of bromine, which has two stable isotopes,⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.

Upon electron ionization, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of the bromine atom, the carboxyl group, or the cyano moiety. The loss of the bromine radical (·Br) from the molecular ion would result in a fragment ion at m/z 174. Another common fragmentation for carboxylic acids is the loss of the carboxyl group (·COOH) or carbon dioxide (CO₂) after rearrangement. The fragmentation of halogenated benzyl (B1604629) compounds often involves the formation of a stable tropylium (B1234903) or substituted tropylium cation.

A table summarizing the predicted key fragments in the mass spectrum of this compound is provided below.

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Formula of Fragment |

| 253/255 | [M]⁺ (Molecular Ion) | [C₁₀H₈BrNO₂]⁺ |

| 208/210 | [M - COOH]⁺ | [C₉H₈BrN]⁺ |

| 174 | [M - Br]⁺ | [C₁₀H₈NO₂]⁺ |

| 128 | [M - Br - COOH]⁺ | [C₉H₈N]⁺ |

| 90 | [C₇H₆]⁺ (Tropylium ion derivative) | [C₇H₆]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a crystallographic study would reveal how the molecules pack in the solid state, particularly the nature of the hydrogen bonding network formed by the carboxylic acid groups. nih.gov The presence of the bulky bromine atom and the polar cyano and carboxyl groups would significantly influence the crystal packing. Derivatization, such as forming a 4-bromobenzyl ether, has been used in related complex molecules to facilitate the growth of single crystals suitable for X-ray diffraction analysis. nih.govresearchgate.net

As of the current literature survey, specific X-ray crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not publicly available.

Studies on Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamic parameters provides quantitative insights into the reactivity and stability of a chemical compound. For this compound, such studies could involve its use in synthesis, for example, in Knoevenagel condensation reactions, where it can be reacted with aldehydes or ketones. mdpi.com Kinetic studies would determine the reaction rates, rate constants, and reaction orders with respect to the reactants, offering a deeper understanding of the reaction mechanism.

Thermodynamic studies would focus on determining parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation or reaction. These values are fundamental to predicting the spontaneity and equilibrium position of chemical processes involving this compound.

Currently, there are no specific studies on the reaction kinetics or thermodynamic parameters for this compound found in the surveyed scientific literature.

Biological and Pharmaceutical Research Potential of 3 Bromobenzyl Cyanoacetic Acid Analogues

Rational Design and Synthesis of Bioactive Derivatives

The design of new therapeutic agents often begins with a lead compound that can be systematically modified to enhance efficacy and selectivity. (3-Bromobenzyl)-cyanoacetic acid and its related structures serve as valuable starting points for such endeavors.

Structure-Activity Relationship (SAR) Studies of Closely Related Brominated Cyano-Compounds

General SAR principles suggest that:

Halogenation : The presence of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. The electronegativity and size of the halogen can also lead to specific interactions, such as halogen bonding, with target proteins.

The Cyano Group : The cyano (-C≡N) group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. This functional group is a key feature in many approved drugs and is often involved in critical binding interactions with enzyme active sites.

In studies of bromophenol derivatives, modifications to the core structure, including the position and nature of substituents, have been shown to significantly affect their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase nih.gov. Similarly, SAR studies on phenothiazine (B1677639) derivatives have identified specific structural modifications that enhance their activity as ferroptosis inhibitors nih.gov. These studies underscore the importance of systematic structural modification in optimizing the biological activity of a chemical scaffold.

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Compounds

This compound is recognized as a valuable chemical intermediate clearsynth.comfluorochem.co.uk. The cyanoacetic acid portion of the molecule is particularly useful in Knoevenagel condensation reactions, which are widely used to form carbon-carbon double bonds. This reaction allows for the construction of more complex molecules with diverse biological activities scielo.brresearchgate.net.

For example, cyanoacetic acid itself is used as a reagent in the synthesis of dihydropyrimidinones, a class of compounds with a wide spectrum of bioactive potential scielo.brresearchgate.net. It is also a key starting material for preparing intermediates for complex drugs like Tofacitinib, an inhibitor of Janus kinase used in the treatment of arthritis google.com. A related compound, (3-Bromophenyl)acetonitrile, which shares the 3-bromobenzyl core, has been utilized in the synthesis of novel ligands for the 5-HT7 receptor, a target for central nervous system disorders nih.govsigmaaldrich.com. The versatility of these related structures highlights the potential of this compound as a foundational element in the synthesis of new therapeutic agents.

Exploration of Specific Biological Activities of Derivatives

The modification of the this compound scaffold has led to the exploration of several promising biological activities.

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a global health priority. While direct studies on the antimicrobial properties of this compound derivatives are not extensively reported, research on related chemical classes provides a basis for potential activity. For instance, ethanolic extracts from Cymbopogon species have demonstrated antimicrobial activity against various pathogens, with compounds like alpha-cadinol (B1244880) being identified as active constituents nih.gov. The general principle is that libraries of synthetic compounds are a rich source for identifying new antimicrobial leads. The structural features of this compound, combining a halogenated aromatic ring with a reactive cyanoacetic acid moiety, make its derivatives interesting candidates for antimicrobial screening.

Anticancer Activity Assessments

Several studies have highlighted the anticancer potential of compounds containing the 3-bromophenyl group. The bromine atom at the meta-position appears to be a favorable feature in the design of certain anticancer agents.

Recent research has focused on the synthesis and evaluation of various analogues:

Triazole Analogs : A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and tested against a panel of 58 human cancer cell lines. Some of these compounds showed significant growth inhibition against several cell lines, particularly the CNS cancer cell line SNB-75 mdpi.com.

Quinazoline Derivatives : A novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was designed and synthesized as a selective Aurora A kinase inhibitor. This compound demonstrated potent inhibitory activity and induced apoptosis in the MCF-7 breast cancer cell line, suggesting its potential as a lead compound for new anticancer drugs mdpi.com.

These findings indicate that the 3-bromophenyl scaffold, which is a key component of this compound, is a promising feature for the development of new oncology therapeutics.

Below is a table summarizing the anticancer activity of selected 3-bromophenyl derivatives.

| Compound Class | Specific Compound/Analog | Cancer Cell Line | Activity/Observation | Reference |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine | Analog 4e | CNS Cancer (SNB-75) | Percent Growth Inhibition (PGI) of 41.25% at 10 µM | mdpi.com |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine | Analog 4i | Renal Cancer (UO-31) | PGI of 30.14% at 10 µM | mdpi.com |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine | Analog 4i | Leukemia (CCRF-CEM) | PGI of 26.92% at 10 µM | mdpi.com |

| Quinazoline Carboxylic Acid | 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Breast Cancer (MCF-7) | Induced apoptosis (2.16%) at its IC50 of 168.78 µM | mdpi.com |

Larvicidal Efficacy Studies (based on halogenated cyanoacrylate derivatives)

The control of insect vectors is crucial for preventing the spread of diseases like dengue fever and malaria. Chemical larvicides are an important tool in this effort, and there is ongoing research to find more effective and environmentally benign options. Halogenated compounds, including cyanoacrylate derivatives, have shown significant promise in this area.

Studies have demonstrated that:

Knoevenagel condensation products of cyanoacetic acid with various aldehydes, particularly those containing halogen substituents (Fluorine, Chlorine, Bromine), exhibit potent larvicidal activity against the mosquito Aedes aegypti scielo.brresearchgate.net.

Halogenated sesquiterpenes isolated from marine algae, such as elatol (B1200643) and obtusol, have also shown strong larvicidal effects against A. aegypti larvae researchgate.netmdpi.com. The presence of halogens is thought to contribute to their toxicity.

The table below presents the larvicidal activity of some halogenated cyanoacrylic acid derivatives against Aedes aegypti.

| Compound | Substituent on Phenyl Ring | LC50 (µg/mL) | LC90 (µg/mL) | Reference |

| (E)-2-cyano-3-(4-fluorophenyl)acrylic acid | 4-Fluoro | 19.63 | 33.84 | scielo.brresearchgate.net |

| (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid | 4-Chloro | 27.46 | 48.16 | scielo.brresearchgate.net |

These results strongly suggest that derivatives of this compound, particularly those that can be converted to cyanoacrylate structures, are excellent candidates for the development of new larvicidal agents.

Computational Approaches in Drug Discovery (e.g., Pharmacophore Elucidation, Molecular Docking)

The exploration of this compound analogues in drug discovery is significantly accelerated and refined through the use of sophisticated computational techniques. These in silico methods provide deep insights into the molecular interactions between the compounds and their biological targets, guiding the design and optimization of more potent and selective drug candidates. The primary computational approaches employed for this class of compounds include pharmacophore elucidation and molecular docking, which help in identifying crucial chemical features for biological activity and predicting the binding affinity and orientation of the molecules within the active site of a target protein.

Pharmacophore Elucidation: Identifying Key Molecular Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For analogues of this compound, this involves defining the spatial distribution of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for interacting with a particular enzyme or receptor.

Studies on related substituted benzyl (B1604629) derivatives and cyano-containing compounds have successfully employed pharmacophore mapping to understand their mechanism of action. nih.gov For instance, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, pharmacophore models of substituted benzyl benzamides highlighted the importance of hydrophobic and aromatic functionalities for potent inhibition. nih.gov Similarly, for a series of N-(α-cyano substituted cinnamoyl) naphthyl hydrazone derivatives, pharmacophore models were used to assess their potential as inhibitors of various enzymes, revealing the key structural motifs required for activity. researchgate.net

A hypothetical pharmacophore model for a this compound analogue targeting a specific enzyme might include:

An aromatic ring feature corresponding to the 3-bromobenzyl group.

A hydrogen bond acceptor feature from the cyano group.

A hydrogen bond donor/acceptor feature from the carboxylic acid moiety.

A hydrophobic feature associated with the bromine atom and the phenyl ring.

By aligning a series of active and inactive analogues against such a model, researchers can prioritize the synthesis of novel compounds that best fit the pharmacophoric requirements, thereby increasing the efficiency of the drug discovery process.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in understanding the binding mode of this compound analogues at a molecular level.

In silico docking studies on various structurally related compounds have demonstrated the utility of this approach. For example, the docking of (E)-2-Cyano-N,3-diphenylacrylamide into the active sites of inflammatory enzymes like iNOS, PDE4B, and LTA4H predicted favorable binding affinities and interactions, suggesting potential anti-inflammatory activity. nih.gov In another study, phenyl acetic acid derivatives were docked against DNA, Pim kinase, and urease enzymes, with meta-substituted derivatives showing superior binding interactions compared to their ortho and para counterparts. researchgate.net This highlights how the position of substituents, such as the bromo group in this compound, can significantly influence binding.

The typical process for a molecular docking study of a this compound analogue would involve:

Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB). physchemres.org

Preparing the ligand and protein structures, which includes adding hydrogen atoms and assigning charges.

Running the docking simulation using software like AutoDock or Glide, which explores various conformations and orientations of the ligand within the receptor's binding site. nih.govmdpi.com

Analyzing the resulting docking poses and scoring them based on their predicted binding energy. The poses with the lowest energy are considered the most likely binding modes.

The analysis of the docking results can reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. For example, a study on N-benzyl indole-derived hydrazones identified specific interactions with the EGFR active site, with one compound showing a high binding affinity. rsc.org

The table below illustrates hypothetical docking results for a this compound analogue against a putative enzyme target, based on findings for similar compounds.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound Analogue | Hypothetical Kinase | -8.5 | TYR23, LYS45 | Hydrogen Bond |

| This compound Analogue | Hypothetical Kinase | -8.5 | VAL30, ILE80 | Hydrophobic Interaction |

| This compound Analogue | Hypothetical Hydrolase | -7.9 | HIS150, SER95 | Hydrogen Bond |

| This compound Analogue | Hypothetical Hydrolase | -7.9 | PHE120, TRP180 | Pi-Pi Stacking |

This table is for illustrative purposes and does not represent actual experimental data for the named compound.

The insights gained from both pharmacophore elucidation and molecular docking are invaluable for the rational design of novel this compound analogues with enhanced biological activity and selectivity, ultimately paving the way for the development of new therapeutic agents.

Future Directions and Emerging Research Avenues for 3 Bromobenzyl Cyanoacetic Acid

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of (3-Bromobenzyl)-cyanoacetic acid and its derivatives traditionally relies on established reactions, but there is a significant push towards developing more efficient and selective catalytic systems. Research in the broader field of cyanoacetic acid chemistry points towards several promising catalytic approaches that could be adapted for this specific compound.

One area of focus is the use of more effective catalysts for the Knoevenagel condensation, a key reaction for functionalizing cyanoacetic acids. While catalysts like ammonium (B1175870) acetate (B1210297) are commonly used, researchers are exploring a range of Lewis acids and other promoters to enhance reaction rates and yields under milder conditions. orgsyn.orggoogle.com The goal is to minimize side reactions and simplify purification processes, which are critical for industrial-scale production.

Furthermore, the bromine atom on the benzyl (B1604629) group serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future research will likely involve the development of novel palladium, copper, or nickel catalyst systems that are more robust, require lower catalyst loadings, and are effective for a wider range of coupling partners. This would enable the direct and efficient transformation of the this compound scaffold into a vast library of derivatives with tailored functionalities.

| Catalytic Approach | Potential Advantage for this compound Synthesis | Relevant Reaction Type |

| Advanced Lewis Acids | Increased reaction rates and yields in condensation reactions. google.com | Knoevenagel Condensation |

| Novel Transition-Metal Catalysts | Greater efficiency and substrate scope for functionalizing the brominated ring. | Cross-Coupling Reactions |

| Phase-Transfer Catalysis | Improved reaction efficiency for alkylation of the α-carbon. | Alkylation |

| Organocatalysis | Avoidance of metal contaminants in the final products, enhancing utility in pharmaceutical synthesis. | Asymmetric Synthesis |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for new drugs and materials has accelerated the adoption of automated synthesis and high-throughput screening (HTS). nih.govnuvisan.com These platforms allow for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the discovery process. nih.gov The this compound scaffold is an ideal candidate for this approach due to its suitability as a starting material in multicomponent reactions (MCRs) and parallel synthesis. nih.gov

Automated synthesizers can be programmed to perform a series of reactions on the this compound core, systematically varying the reactants to create a large matrix of derivatives. For instance, by combining automated synthesis with a diverse set of aldehydes and amines in a Knoevenagel-based MCR, a library containing thousands of unique compounds can be produced with minimal manual intervention. nih.gov

Once synthesized, these compound libraries can be directly subjected to HTS to identify "hits" with desired biological activities or material properties. semanticscholar.org HTS assays can be designed to screen for a wide range of targets, from specific enzymes in a drug discovery cascade to conductive or optical properties in materials science. nuvisan.com This integration of automated synthesis and HTS creates a powerful engine for discovery, enabling researchers to explore the chemical space around the this compound scaffold with unprecedented speed and efficiency. nih.gov

| Technology | Application to this compound | Key Benefit |

| Automated Parallel Synthesis | Rapid generation of derivative libraries from the core scaffold. nih.gov | Speed and Efficiency |

| High-Throughput Screening (HTS) | Rapidly testing large numbers of derivatives for biological activity or material properties. nuvisan.comresearchgate.net | Accelerated Discovery |

| Lab-on-a-Chip / Microfluidics | Miniaturized synthesis and screening, reducing reagent consumption and waste. nih.gov | Sustainability and Cost Reduction |

| Robotic Liquid Handling | Precise and reproducible dispensing of reagents for library creation and screening assays. | Accuracy and Reproducibility |

Exploration of Advanced Materials Incorporating this compound Scaffolds

While much of the focus on cyanoacetic acid derivatives has been in pharmaceuticals, their structural motifs are also of significant interest in materials science. The this compound scaffold offers a versatile platform for the design of advanced materials with unique properties.

The cyano group and the carboxylic acid group can participate in polymerization reactions or act as coordinating ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The properties of these materials can be tuned by modifying the organic linker, and the bromo-functionalized benzyl group provides a site for post-synthetic modification, allowing for the introduction of additional functionalities.

Furthermore, the inherent polarity and potential for hydrogen bonding in derivatives of this compound could be exploited in the development of organic electronic materials, such as semiconductors or components for nonlinear optical (NLO) systems. The ability to systematically modify the structure through the bromo-substituent allows for fine-tuning of the electronic properties of the resulting materials.

Computational Design and Optimization of Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these in silico methods offer a pathway to rationally design derivatives with specific, pre-determined properties, thereby reducing the time and expense associated with trial-and-error synthesis.

Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can predict how modifications to the this compound structure will affect its biological activity. For example, in a drug discovery program, computational models can be used to design derivatives that bind more effectively to a specific protein target. semanticscholar.org

In materials science, computational methods such as Density Functional Theory (DFT) can be used to predict the electronic, optical, and mechanical properties of polymers or crystals derived from this compound. This allows researchers to screen a vast number of potential structures virtually before committing to their synthesis, focusing laboratory efforts on the most promising candidates. This synergy between computational design and experimental work is a powerful paradigm for accelerating innovation.

| Computational Method | Application for this compound Derivatives | Predicted Properties |

| Molecular Docking | Designing potential drug candidates that bind to a specific biological target. | Binding Affinity, Interaction Mode |

| QSAR | Predicting the biological activity or toxicity of new derivatives based on their structure. | Potency, Selectivity |

| Density Functional Theory (DFT) | Calculating the properties of materials derived from the scaffold. | Electronic Band Gap, Optical Spectra |

| Molecular Dynamics (MD) | Simulating the behavior of derivatives in a biological or material environment over time. | Conformational Stability, Diffusion |

Advancement of Sustainable and Eco-friendly Synthetic Protocols

In line with the growing emphasis on "green chemistry," future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods. mdpi.com This involves minimizing waste, reducing energy consumption, and using less hazardous solvents and reagents.

One promising avenue is the use of microwave-assisted synthesis. frontiersin.org Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. frontiersin.org Another approach is the exploration of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or ionic liquids.

Biosynthesis, using engineered microorganisms or enzymes, represents the ultimate goal for sustainable chemical production. mdpi.com While the de novo biosynthesis of a complex molecule like this compound is a long-term challenge, enzymatic methods could be developed for specific steps in its synthesis or for the stereoselective transformation of its derivatives. Adopting these green chemistry principles will not only reduce the environmental footprint of producing and using this versatile compound but also align its application with the sustainability goals of the modern chemical industry. mdpi.com

Q & A

Q. Basic

- HPLC : Use a C18 column with a mobile phase of 0.02 M KH₂PO₄ (pH 2.0) and methanol (90:10 v/v) at 228 nm UV detection. This method achieves a linear correlation coefficient >0.999 and recovery rates >99% .

- NMR : Key signals include the cyano group (δ ~3.5–3.8 ppm for CH₂ adjacent to CN) and aromatic protons (δ ~7.2–7.8 ppm for the bromobenzyl moiety). Absence of ester peaks (δ ~3.7 ppm for OCH₃) confirms no residual intermediates .

What strategies optimize the use of this compound in Knoevenagel condensations?

Advanced

The compound’s electron-withdrawing cyano group enhances its role as an active methylene donor. For condensations with aldehydes:

- Catalyst : Use KOH in water under microwave irradiation (50–80°C, 10–20 min) to achieve yields >90% .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reactivity, but water is preferred for eco-friendly protocols.

- Substituent Effects : The bromine atom stabilizes the transition state via inductive effects, accelerating reaction kinetics .

How can researchers address contradictions in reactivity during Meyer or Biginelli reactions involving this compound?

Q. Advanced

- Meyer Reaction Challenges : Direct nitrosation may fail due to salt formation (e.g., sodium cyanoacetate). Pre-protection of the carboxylic acid as a methyl ester avoids this, followed by hydrolysis post-reaction .

- Biginelli Reaction : Use ethanol as a solvent and cyanoacetic acid as a Brønsted acid catalyst (5 mol%). Monitor pH to prevent deactivation of the catalyst by basic byproducts .

What computational methods predict the electronic properties of this compound for nonlinear optical (NLO) applications?

Advanced

Density functional theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates hyperpolarizability (β) and HOMO-LUMO gaps. The bromobenzyl group enhances π-conjugation, increasing β values by ~30% compared to non-brominated analogs. Solvent effects (PCM model) refine predictions for thin-film NLO materials .

How can unexpected side products during alkylation be identified and mitigated?

Q. Advanced

- Di-alkylation : Occurs with excess benzyl bromide. Use TLC or GC-MS to detect higher molecular weight byproducts. Reduce benzyl bromide equivalents or shorten reaction time.

- Hydrolysis : The cyano group may hydrolyze to carboxylic acid under acidic conditions. Maintain pH >6 during synthesis and avoid prolonged exposure to moisture .

What are emerging applications of this compound in bioactive molecule synthesis?

Q. Advanced

- Dihydropyrimidinones : Catalyzes Biginelli reactions to synthesize derivatives with anti-inflammatory activity (yields 80–99%) .

- Larvicidal Agents : Knoevenagel adducts with halogenated substituents (e.g., F, Cl) show LC₅₀ values <20 µg/mL against Aedes aegypti .

How does the bromine substituent influence spectroscopic and reactivity profiles?

Q. Advanced

- NMR : Deshielding of adjacent protons due to bromine’s electronegativity shifts aromatic signals upfield by ~0.3 ppm.

- Reactivity : Bromine enhances electrophilicity in SNAr reactions but may sterically hinder nucleophilic attacks at the meta position. Computational modeling (DFT) identifies preferred reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.